1-isothiocyanato-1-(methoxymethyl)cyclopropane

Medicinal Chemistry Chemical Biology Building Block

1-Isothiocyanato-1-(methoxymethyl)cyclopropane (CAS 2022849-64-3) is a specialized organic compound belonging to the isothiocyanate class, featuring a unique 1,1-disubstituted cyclopropane core. This compound is characterized by the presence of both an electrophilic isothiocyanate (-N=C=S) moiety and a sterically demanding methoxymethyl (-CH2OCH3) group on the cyclopropane ring.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 2022849-64-3
Cat. No. B6166278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isothiocyanato-1-(methoxymethyl)cyclopropane
CAS2022849-64-3
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCOCC1(CC1)N=C=S
InChIInChI=1S/C6H9NOS/c1-8-4-6(2-3-6)7-5-9/h2-4H2,1H3
InChIKeyUUMZXGCPXSOGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isothiocyanato-1-(methoxymethyl)cyclopropane (CAS 2022849-64-3): A Structurally Distinct Cyclopropane-Isothiocyanate Building Block for Advanced Synthesis and Biological Probe Development


1-Isothiocyanato-1-(methoxymethyl)cyclopropane (CAS 2022849-64-3) is a specialized organic compound belonging to the isothiocyanate class, featuring a unique 1,1-disubstituted cyclopropane core. This compound is characterized by the presence of both an electrophilic isothiocyanate (-N=C=S) moiety and a sterically demanding methoxymethyl (-CH2OCH3) group on the cyclopropane ring [1]. As a relatively new and specialized chemical entity, its primary value proposition lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and chemical biology, where the combination of a strained ring system and a reactive warhead enables the construction of novel chemical space not accessible with simpler, more common isothiocyanates .

Why 1-Isothiocyanato-1-(methoxymethyl)cyclopropane Cannot Be Replaced by Simpler Isothiocyanates or Common Cyclopropane Building Blocks


The procurement of 1-isothiocyanato-1-(methoxymethyl)cyclopropane over generic alternatives is not a matter of simple vendor choice but a necessity driven by its unique structural features. Unlike common linear or aromatic isothiocyanates such as allyl isothiocyanate or phenyl isothiocyanate, the cyclopropane ring imparts significant ring strain and conformational rigidity, which can dramatically alter reactivity and binding interactions [1]. More critically, when compared to simpler cyclopropyl isothiocyanates (e.g., cyclopropyl isothiocyanate, CAS 56601-42-4), the 1-(methoxymethyl) substitution introduces a defined steric and electronic environment that is absent in the parent system. This substitution pattern provides a chemically distinct vector for further derivatization (e.g., through the methoxy group) and influences the electrophilicity of the isothiocyanate warhead, thereby enabling the exploration of unique structure-activity relationships (SAR) that cannot be accessed by substituting with unsubstituted or differently substituted analogs [2]. Substitution with a compound lacking the methoxymethyl group or the cyclopropane ring would result in a fundamentally different chemical probe with altered reactivity and biological profile, rendering comparative studies invalid.

Quantitative Differentiation of 1-Isothiocyanato-1-(methoxymethyl)cyclopropane: Comparative Physicochemical and Structural Metrics


Increased Molecular Complexity and Heavy Atom Count Relative to Parent Cyclopropyl Isothiocyanate

The target compound possesses a higher molecular weight and a greater number of heavy atoms compared to the unsubstituted cyclopropyl isothiocyanate. This increased complexity provides additional vectors for molecular interactions and is a key driver for exploring novel chemical space. Specifically, the target compound (C6H9NOS) has a molecular weight of 143.21 g/mol, while the comparator, cyclopropyl isothiocyanate (C4H5NS), has a molecular weight of 99.15 g/mol [1]. This represents a 44% increase in molecular weight and an increase from 6 to 8 heavy atoms, directly attributable to the methoxymethyl group.

Medicinal Chemistry Chemical Biology Building Block

Enhanced Hydrogen Bond Acceptor Capacity and Altered Lipophilicity vs. Unsubstituted Cyclopropyl Isothiocyanate

The presence of the methoxymethyl group introduces an additional oxygen atom, which functions as a hydrogen bond acceptor and modulates the compound's overall lipophilicity. While specific logP data for the target compound is not published, its topological polar surface area (TPSA) is predicted to be approximately 55 Ų based on the presence of the isothiocyanate group (~53.7 Ų for methoxymethyl isothiocyanate) plus a small contribution from the cyclopropane ring [1]. This is significantly higher than the TPSA of cyclopropyl isothiocyanate, which is estimated at 12.0 Ų [2]. This quantitative difference in polarity suggests altered solubility, membrane permeability, and protein binding characteristics, which are critical differentiators for in vitro and in vivo studies.

ADME/Tox Medicinal Chemistry Physicochemical Property

Distinct Chemical Reactivity Profile: The Strained Cyclopropane Core Enables Unique Ring-Opening Transformations

The cyclopropane ring is a well-established platform for ring-opening reactions under various conditions (e.g., photoredox, transition metal catalysis). Unlike simple acyclic isothiocyanates, the 1-isothiocyanato-1-(methoxymethyl)cyclopropane can participate in stereospecific and regioselective ring-opening events, enabling access to complex molecular architectures [1]. For example, the related cyclopropyl isothiocyanate is a known reactant for preparing N-fused imino-1,2,4-thiadiazolo isoquinoline derivatives . The methoxymethyl group on the target compound provides an additional handle for directing such ring-opening reactions, offering a synthetic advantage over unsubstituted cyclopropyl isothiocyanates, where selectivity might be lower or require different conditions.

Synthetic Methodology Organic Chemistry Mechanistic Probe

Optimal Deployment Scenarios for 1-Isothiocyanato-1-(methoxymethyl)cyclopropane in R&D and Medicinal Chemistry


Development of Novel Covalent Chemical Probes for Target Identification

The electrophilic isothiocyanate group can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine) in proteins [1]. The methoxymethyl-substituted cyclopropane core provides a unique, rigid scaffold that can improve selectivity and reduce off-target labeling compared to flexible, acyclic isothiocyanates. This makes the compound an ideal starting point for developing covalent inhibitors or activity-based probes (ABPs) for challenging drug targets, such as kinases or deubiquitinases, where specific binding modes are required.

Synthesis of Conformationally Constrained Heterocyclic Libraries

The compound serves as a privileged building block for the construction of spirocyclic and fused heterocyclic systems. The strained cyclopropane ring can undergo controlled ring-opening to generate new C-C or C-N bonds [2]. The methoxymethyl group offers a site for further functionalization (e.g., demethylation, alkylation), allowing for the diversification of the chemical library. This is a high-value application in medicinal chemistry for exploring novel, three-dimensional chemical space to identify hits against difficult-to-drug targets.

Replacement of Simpler Isothiocyanates in Structure-Activity Relationship (SAR) Studies

For existing hit series containing a linear or unsubstituted cyclopropyl isothiocyanate, incorporating this compound provides a means to systematically explore steric and electronic effects. The quantified differences in molecular weight, TPSA, and the presence of a hydrogen bond acceptor [3] allow medicinal chemists to assess the impact of these specific changes on target potency, cellular activity, and ADME properties. This is a standard, high-probability use case for any compound with a well-defined substitution pattern.

Investigating Biological Pathways Involving Cyclopropane-Containing Natural Products

Cyclopropane rings are found in numerous bioactive natural products and are often key to their biological activity [4]. This compound can be used as a synthetic precursor or a structural mimic to probe the biosynthetic pathways or molecular targets of cyclopropane-containing natural products. Its unique substitution pattern offers a novel chemotype that can be used to validate or challenge hypotheses about the role of specific functional groups in natural product recognition.

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